molecular formula C6H16N2 B107168 N,N'-Dimethyl-1,4-butanediamine CAS No. 16011-97-5

N,N'-Dimethyl-1,4-butanediamine

Cat. No. B107168
CAS RN: 16011-97-5
M. Wt: 116.2 g/mol
InChI Key: CZPRYVBLOUZRGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of butanediamine with various aldehydes and ketones. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones, resulting in versatile intermediates for the asymmetric synthesis of amines . Similarly, Schiff-base compounds are synthesized by the reaction of butanediamine with substituted benzaldehydes, as seen in the preparation of N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate and N,N'-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as single-crystal X-ray diffraction. The structure of N,N'-bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine reveals two rings, one chiral five-membered furanone ring and one six-membered cyclohexane ring with chair conformation containing four chiral centers . The Schiff-base compound N,N'-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate shows a crystal structure with monoclinic space group and features hydrogen bonds between the water molecule and the imine nitrogen atom .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form hydrogen bonds and their use in catalysis. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and serves as a chiral directing group . In the crystal structures of Schiff bases, hydrogen bonding plays a crucial role in stabilizing the structure, as seen in the strong O-H···N hydrogen bonds in N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. The presence of chiral centers in the molecules suggests optical activity, which is important for asymmetric synthesis . The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, indicates solid-state stability and the potential for forming well-defined crystalline materials . The hydrogen bonding interactions and C-H···π interactions contribute to the stability and solubility of these compounds in various solvents .

Scientific Research Applications

  • Polymer Synthesis : N,N'-Dimethyl-1,4-butanediamine is utilized in the synthesis of alternating polyesteramides based on 1,4-butylene terephthalamide. These compounds are synthesized using dimethyl terephthalate and 1,4-butanediamine, with lithium methanolate as a catalyst, and find applications in polymer science due to their unique properties (Serrano, Bennekom, & Gaymans, 1998).

  • Antitumor Activities : In the realm of medicinal chemistry, novel alkyl-1,4-butanediamine Pt(II) complexes with a seven-membered ring structure have been synthesized and studied for their antitumor activities. These complexes have shown promising results in vivo against lymphoid leukemia L1210 and Lewis lung carcinoma LL (Nowatari et al., 1989).

  • Atmospheric Chemistry : The molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine, and sulfuric acid has been investigated to understand their role in atmospheric chemistry. This study helps in understanding the formation of new particles in the atmosphere and the role of such diamines in stabilizing sulfuric acid complexes (Elm, Jen, Kurtén, & Vehkamäki, 2016).

  • Stereochemistry of Polyamides : Research has been conducted on the synthesis of stereoregular polyamides derived from L-Tartaric Acid, employing (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine. These studies contribute to the understanding of polyamides containing chiral carbons, which have applications in materials science (Bou, Iribarren, & Muñoz-Guerra, 1994).

  • Organic Synthesis : N,N'-Dimethyl-1,4-butanediamine is involved in the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with diamines under high pressure, leading to the formation of cyclization products. This is a significant contribution to the field of organic chemistry and synthesis (Ibata, Zou, & Demura, 1995).

  • Thermal Behavior of Metal Complexes : Studies on nickel(II) complexes containing 1,2-butanediamine or 3,3-dimethyl-1,2-butanediamine have been conducted to understand their thermal behavior in solid phase. These findings have implications in the study of metal complexes and their thermal properties (Ihara, Wada, Fukuda, & Sone, 1986).

Safety And Hazards

N,N’-Dimethyl-1,4-butanediamine causes severe skin burns and eye damage . It may cause respiratory irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required in both cases .

properties

IUPAC Name

N,N'-dimethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-7-5-3-4-6-8-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPRYVBLOUZRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065993
Record name 1,4-Butanediamine, N,N'-dimethyl-
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-1,4-butanediamine

CAS RN

16011-97-5
Record name N1,N4-Dimethyl-1,4-butanediamine
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Record name N,N'-Dimethylputrescine
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Record name 1,4-Butanediamine, N1,N4-dimethyl-
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Record name 1,4-Butanediamine, N,N'-dimethyl-
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Record name N,N'-dimethylbutane-1,4-diamine
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Record name N,N'-DIMETHYLPUTRESCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
SP Verevkin, Y Chernyak - The Journal of Chemical Thermodynamics, 2012 - Elsevier
Vapor pressures of four aliphatic propanediamines including N-methyl-1,3-propanediamine (MPDA), N,N-dimethyl-1,3-propanediamine (DMPDA), N,N-diethyl-1,3-propanediamine (…
Number of citations: 20 www.sciencedirect.com
PJ Krueger - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
The fundamental NH stretching bands of 22 aliphatic diamines have been investigated in dilute C 2 Cl 4 solution.N,N′-Dimethyl-1,3-propanediamine and N,N′-dimethyl- and N,N,N′-…
Number of citations: 13 cdnsciencepub.com
J Dale, T Sigvartsen - Acta Chem. Scand, 1991 - actachemscand.org
The condensation of oc,(o-alkanediamines NH2 (CN2)„NH2 with aqueous formaldehyde has been studied by NMR spectroscopy of isolated products and of product mixtures. The …
Number of citations: 35 actachemscand.org
B Li, X Dong, H Wang, D Ma, K Tan, Z Shi… - Faraday …, 2017 - pubs.rsc.org
Highly efficient capture of radioactive organic iodides (ROIs) from off-gas mixtures remains a substantial challenge for nuclear waste treatment. Current materials utilized for ROI …
Number of citations: 37 pubs.rsc.org
S Dell, DM Ho, RA Pascal - Inorganic Chemistry, 1996 - ACS Publications
Several cyclophanes have been prepared which contain one or two of the bent 3,7-diamino-1,5,2,4,6,8-dithiatetrazocine (DTTA) ring systems linked by polymethylene chains: 1,8-…
Number of citations: 11 pubs.acs.org
S Sa, SM Lee, SY Kim - Journal of Molecular Catalysis A: Chemical, 2013 - Elsevier
Cr-catalyzed selective oligomerization of ethylene was carried out with diphosphinoamine ligands bearing pendent amine donors. Catalytic behavior of the Cr catalysts changed …
Number of citations: 43 www.sciencedirect.com
TF McCarthy, RW Lenz, SW Kantor, S Curran - Macromolecules, 1997 - ACS Publications
A series of thermotropic liquid crystalline poly(ester amide)s was synthesized based on various N,N‘-dimethylalkylenediamines and terephthaloyl bis(4-oxybenzoyl chloride), TBOC. …
Number of citations: 17 pubs.acs.org
EN Komkova, DF Stamatialis, H Strathmann… - Journal of Membrane …, 2004 - Elsevier
Anion-exchange membranes (AEM) are prepared from chloromethylated polysulfone and a number of diamine compounds. The properties of the new AEM including the water content, …
Number of citations: 273 www.sciencedirect.com
ML Runge - 1976 - scholarscompass.vcu.edu
Tetracyanoethylene and tetracyanoquinodimethane were reacted with various N, N-dimethyl-a, w-alkyldiamines to produce TCNE and TCNQ diamino and monoamino derivatives. …
Number of citations: 3 scholarscompass.vcu.edu
J Elm, CN Jen, T Kurten… - The Journal of Physical …, 2016 - ACS Publications
We investigate the molecular interaction between methyl-substituted N,N,N′,N′-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid using computational …
Number of citations: 74 pubs.acs.org

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